5-(tert-butyl)-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-(tert-butyl)-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been shown to have promising effects in the treatment of various diseases, including cancer and autoimmune disorders. In
Scientific Research Applications
Pharmaceutical Drug Development
This compound has shown potential as a pharmaceutically active compound . It could be involved in the synthesis of novel drugs due to its structural complexity and the presence of multiple functional groups that may interact with biological targets .
Organic Synthesis
The pyrazolo[1,5-a]pyrimidine core is a versatile building block in organic chemistry. It can be used to construct diverse heterocyclic compounds, which are crucial in developing new materials, catalysts, and synthetic methods .
Medicinal Chemistry
In medicinal chemistry, this compound could be used to develop new therapeutic agents. Its structure is similar to that of molecules with known biological activities, making it a valuable scaffold for drug design .
Mechanism of Action
Target of Action
Similar compounds have been found to targetTyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck . These proteins play crucial roles in cell signaling pathways, particularly in immune cells.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site of the kinase, thereby inhibiting its activity and disrupting downstream signaling pathways .
Biochemical Pathways
Disruption of these pathways could lead to altered cellular function or viability .
Result of Action
Inhibition of its potential targets could lead to altered cell signaling, potentially impacting cell function and viability .
properties
IUPAC Name |
5-tert-butyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-23(2,3)20-16-21(24-10-7-11-27-12-14-29-15-13-27)28-22(26-20)19(17-25-28)18-8-5-4-6-9-18/h4-6,8-9,16-17,24H,7,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFMZDQFRDJCIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCCN3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-butyl)-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
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